

comparative structural analysis of KRAS G12C in complex with different inhibitors.

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Compound of Interest

Compound Name: KRAS G12C inhibitor 57

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Comparative Structural Analysis of KRAS G12C in Complex with Different Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a comparative structural and biochemical analysis of key KRAS G12C inhibitors, including the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), alongside promising clinical candidates such as Divarasib (GDC-6036) and Olomorasib (LY3537982). We present a compilation of their binding affinities, structural interactions, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Comparison of KRAS G12C Inhibitors

The following table summarizes the binding affinities and structural data for selected KRAS G12C inhibitors. These values have been compiled from various biochemical and biophysical assays.

Inhibitor	Target	Assay Type	Binding Affinity (Kd, IC50)	PDB Code
Sotorasib (AMG 510)	KRAS G12C	Biochemical Assay	IC50 = 8.88 nM[1]	6OIM[2]
KRAS G12C	Biochemical Binding	Kd = 220 nM[1]		
Adagrasib (MRTX849)	KRAS G12C	Biochemical Binding	Kd = 9.59 nM[1]	6UT0[2]
Divarasib (GDC-6036)	KRAS G12C	Biochemical Assay	IC50 < 0.01 μ M[3]	9DMM[4]
Olomorasib (LY3537982)	KRAS G12C	Biochemical Assays	High Affinity (Specific values not publicly detailed)[5][6]	Not Publicly Available

Structural Insights into Inhibitor Binding

Sotorasib, Adagrasib, and Divarasib all function as covalent inhibitors that irreversibly bind to the mutant cysteine at position 12 (C12) of the KRAS G12C protein.[4][7][8] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[7]

X-ray crystallography studies have revealed that these inhibitors bind in a shallow pocket on the protein surface, known as the Switch-II pocket (S-IIP).[2][4] While all three inhibitors target the same pocket, there are subtle but important differences in their binding modes and interactions with surrounding residues.

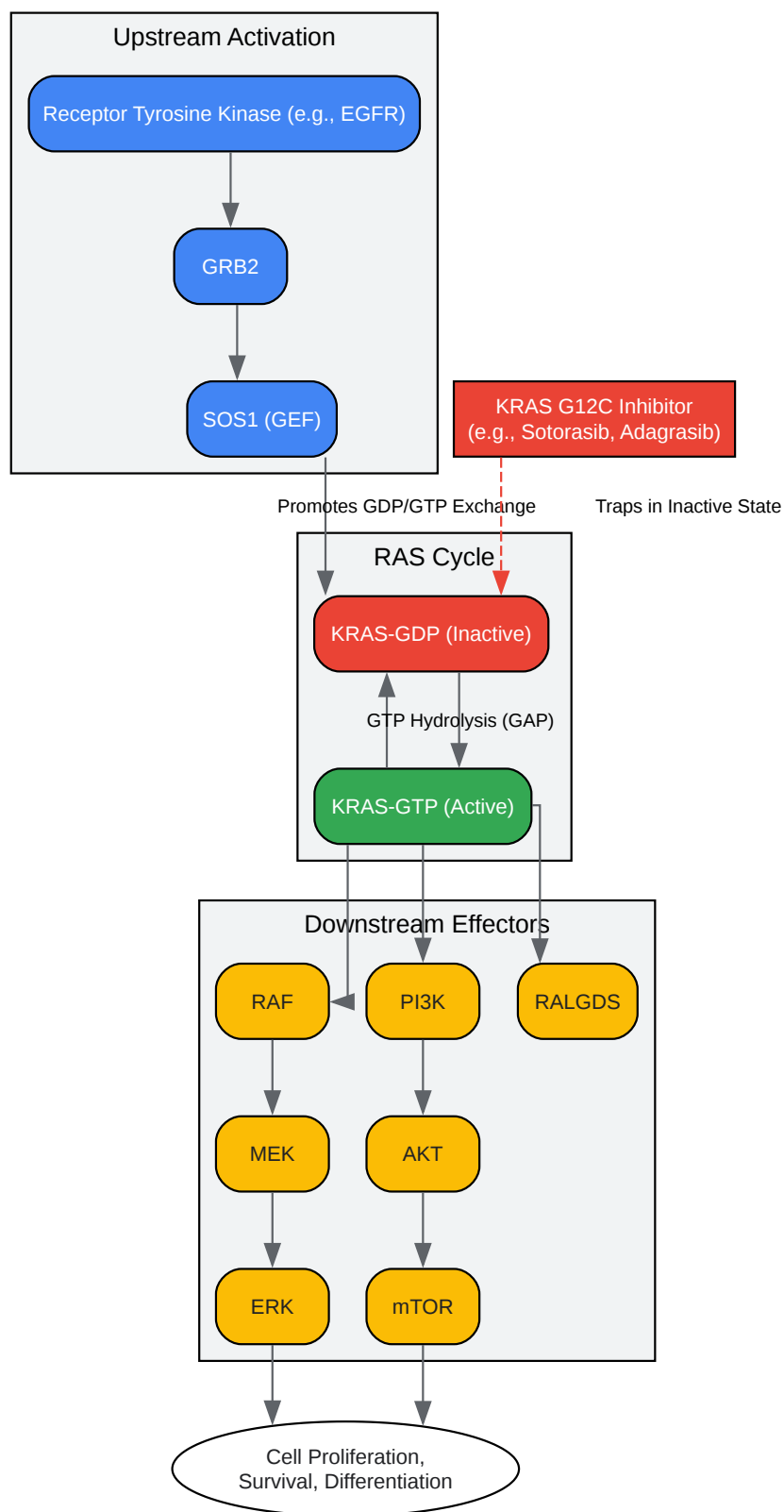
- Sotorasib (PDB: 6OIM): The crystal structure of KRAS G12C in complex with Sotorasib reveals the covalent bond with C12 and interactions with the Switch-II pocket.[2]
- Adagrasib (PDB: 6UT0): The co-crystal structure of Adagrasib with KRAS G12C also shows the covalent linkage to C12 and highlights its specific interactions within the S-IIP.[2]

- Divarasib (PDB: 9DMM): The structure of the Divarasib-KRAS G12C complex demonstrates how this inhibitor engages the Switch-II pocket, providing a basis for its high potency.[4]

These structural differences can influence the inhibitors' potency, selectivity, and resistance profiles. For instance, the conformation of the Switch-II loop can vary depending on the bound inhibitor.[4]

Mandatory Visualizations

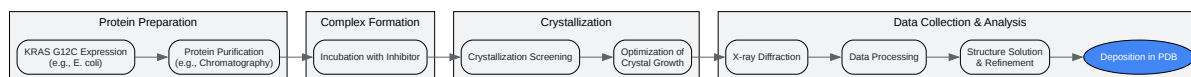
KRAS Signaling Pathway



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Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.

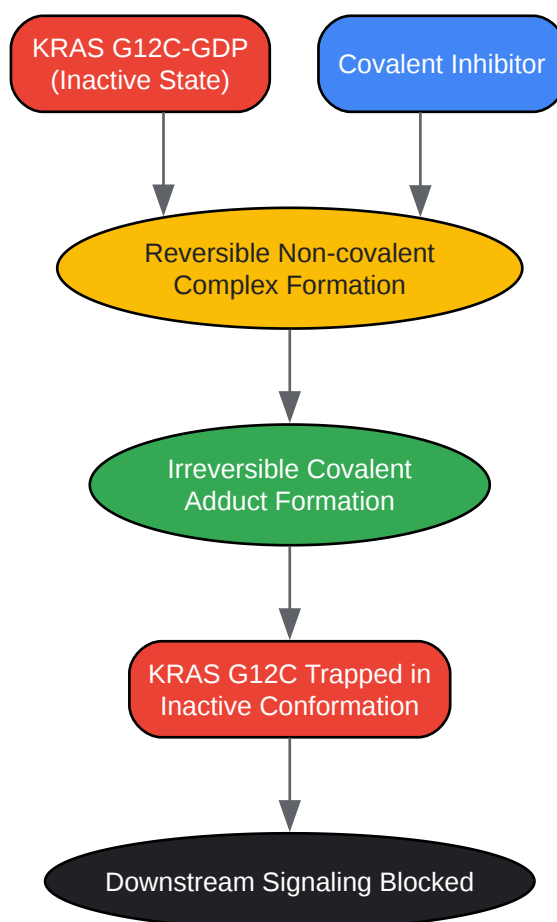
Experimental Workflow: X-Ray Crystallography



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Caption: A general workflow for determining the crystal structure of a KRAS G12C-inhibitor complex.

Logical Relationship: Covalent Inhibition Mechanism



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Caption: The mechanism of action for covalent inhibitors of KRAS G12C.

Experimental Protocols

X-Ray Crystallography of KRAS G12C-Inhibitor Complexes

This protocol provides a general outline for the determination of the crystal structure of a KRAS G12C-inhibitor complex. Specific conditions may need to be optimized for each inhibitor.

- Protein Expression and Purification:
 - The human KRAS G12C protein (typically residues 1-169 or a similar construct) is expressed in a suitable expression system, such as *E. coli*.
 - The protein is purified to high homogeneity using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography.
- Complex Formation:
 - The purified KRAS G12C protein is loaded with GDP.
 - The inhibitor, dissolved in a suitable solvent like DMSO, is added in molar excess to the protein solution.
 - The mixture is incubated to allow for covalent bond formation. The extent of modification can be monitored by mass spectrometry.
- Crystallization:
 - The KRAS G12C-inhibitor complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
 - Crystallization screening is performed using various commercially available or in-house prepared crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
 - Crystals are grown at a constant temperature (e.g., 20°C).

- Data Collection and Structure Determination:
 - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model.
 - The model is refined, and the inhibitor is built into the electron density map. The final structure is validated and deposited in the Protein Data Bank (PDB).[\[9\]](#)

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to KRAS G12C.

- Immobilization of KRAS G12C:
 - A sensor chip (e.g., a CM5 chip) is activated.
 - Recombinant KRAS G12C protein is immobilized onto the sensor chip surface.
 - The surface is then deactivated to block any remaining active sites.
- Binding Analysis:
 - A series of inhibitor concentrations are prepared in a suitable running buffer.
 - The inhibitor solutions are injected over the sensor chip surface, allowing for association with the immobilized KRAS G12C.
 - The running buffer is then flowed over the chip to monitor the dissociation of the inhibitor.
 - A reference flow cell is used to subtract non-specific binding.
- Data Analysis:

- The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity

HTRF is a proximity-based assay that can be used to measure the binding of an inhibitor to KRAS G12C in a high-throughput format.

- Assay Principle:
 - The assay typically involves a tagged KRAS G12C protein (e.g., His-tagged) and a fluorescently labeled ligand that binds to the same pocket as the inhibitor.
 - An HTRF donor (e.g., an antibody against the tag labeled with a lanthanide) and an HTRF acceptor (the fluorescently labeled ligand) are used.
 - When the donor and acceptor are in close proximity (i.e., when the ligand is bound to KRAS), Förster Resonance Energy Transfer (FRET) occurs upon excitation of the donor.
- Competition Assay:
 - A fixed concentration of tagged KRAS G12C, the fluorescently labeled ligand, and the HTRF donor are incubated with varying concentrations of the test inhibitor.
 - The inhibitor competes with the fluorescent ligand for binding to KRAS G12C.
- Data Analysis:
 - The HTRF signal is measured. A decrease in the HTRF signal corresponds to the displacement of the fluorescent ligand by the inhibitor.
 - The data are plotted as HTRF signal versus inhibitor concentration, and the IC_{50} value is determined from the resulting dose-response curve.

This guide provides a foundational understanding of the comparative structural and biochemical analysis of KRAS G12C inhibitors. For more in-depth information, researchers are encouraged to consult the primary literature cited.

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